

Cellular Effects & Quantitative Profiling of MPI-0479605

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Compound Focus: MPI-0479605

Cat. No.: S548246

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Aspect	Details	Quantitative Data / Experimental Observation
Primary Target & Mechanism	Selective, ATP-competitive inhibitor of the mitotic kinase MPS1 (also known as TTK) [1] [2]	IC₅₀ (MPS1): 1.8 nM; >40-fold selectivity over other kinases [2]
Key Cellular Effect	Impairs the Spindle Assembly Checkpoint (SAC) and bipolar attachment of chromosomes to the mitotic spindle [1] [2]	Premature mitotic exit; severe chromosome segregation errors [3]
Induced Phenotypes	Triggers chromosome mis-segregation, leading to aneuploidy (abnormal chromosome number) and formation of micronuclei [1]	Observed via microscopy; leads to genomic instability [1]
Cellular Fate	Growth arrest, inhibition of DNA synthesis, followed by mitotic catastrophe and/or apoptosis (programmed cell death) [1] [2]	GI₅₀ (growth inhibition) across various tumor cell lines: 30 to 100 nM [2]
p53 Status Role	In wild-type p53 cells, promotes a post-mitotic G1 arrest via the ATR-p53-p21 pathway. Cell death also occurs in p53 mutant lines [1]	Differential signaling activation measured by Western blotting [1]
In Vivo Antitumor	Inhibits tumor growth in xenograft models (e.g., HCT-116, Colo-205) [1] [2]	Dosing: 30 mg/kg (daily) or 150 mg/kg (every 4 days) ,

Aspect	Details	Quantitative Data / Experimental Observation
Activity		intraperitoneal injection [2]

Experimental Protocols for Key Assays

To investigate the cellular effects of **MPI-0479605**, several key experimental methodologies are employed.

In Vitro Kinase Assay and Selectivity Screening

This protocol measures the direct inhibition of MPS1 kinase activity by **MPI-0479605** [2].

- **Reaction Setup:** Incubate 25 ng of recombinant, full-length MPS1 enzyme in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) containing a substrate (5 μM Myelin Basic Protein, MBP).
- **Inhibitor Addition:** Add vehicle (DMSO) or serial dilutions of **MPI-0479605**.
- **Initiate Reaction:** Add 40 μM ATP (approximately 2x the K_m value) spiked with 1 μCi of [γ-³³P]ATP.
- **Incubation:** Incubate at room temperature for 45 minutes.
- **Termination and Measurement:** Stop the reaction with 3% phosphoric acid and transfer the mixture to P81 filter plates. Wash the plates with 1% phosphoric acid to remove unincorporated ATP.
- **Detection:** Measure the incorporated ³³P radioactivity (indicative of kinase activity) using a scintillation counter (e.g., TopCount). Data is analyzed to calculate IC₅₀ values.

Cell Viability and Proliferation Assay (GI50 Determination)

This protocol determines the compound's potency in inhibiting cell growth across a panel of cancer cell lines [1] [2].

- **Cell Plating:** Seed a wide range of tumor cell lines (e.g., A549, HCT116, OPM2) in multi-well plates at an appropriate density.
- **Drug Treatment:** Treat cells with a concentration gradient of **MPI-0479605** (e.g., from micromolar to nanomolar range). Include DMSO-treated cells as a negative control.
- **Incubation:** Incubate cells for a defined period, typically **3 or 7 days**, to assess the sustained effect of MPS1 inhibition.
- **Viability Measurement:**

- Lyse cells and add **CellTiter-Glo** reagent, which measures ATP levels as a proxy for metabolically active cells.
- Record luminescence.
- **Data Analysis:** Normalize luminescence readings of treated cells to control cells. The **GI₅₀** is the concentration where a 50% reduction in cell growth is observed, calculated from the dose-response curve.

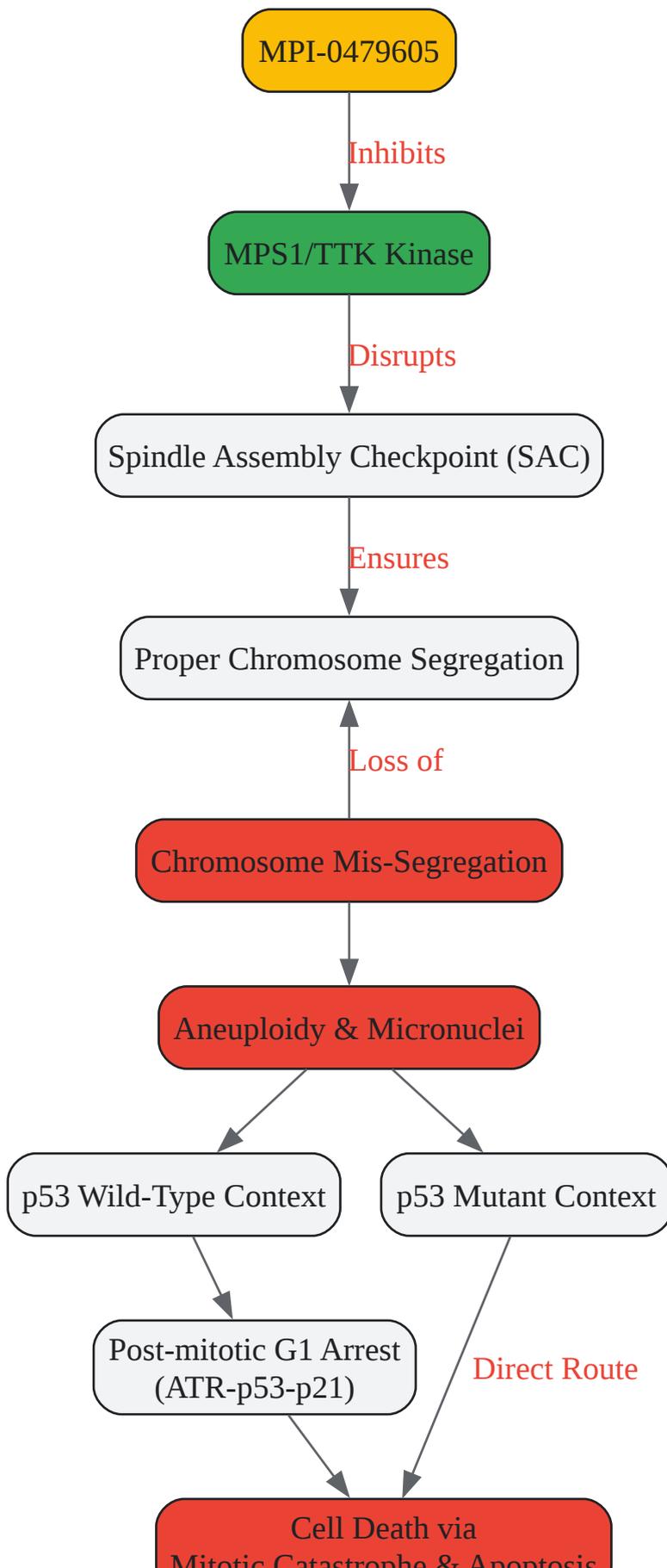
Cell Cycle and Mitotic Progression Analysis

This protocol assesses the specific defects in mitosis and cell cycle arrest induced by **MPI-0479605** [3].

- **Cell Line:** Use cells suitable for live-cell imaging, such as HeLa cells stably expressing fluorescently tagged Histone H2B (H2B-YFP) to visualize chromosomes.
- **Treatment and Imaging:**
 - Treat cells with **MPI-0479605** (e.g., 50-100 nM) or DMSO control.
 - For SAC integrity testing, co-treat with a microtubule poison like **nocodazole**.
 - Use live-cell microscopy to track individual cells from nuclear envelope breakdown (NEBD) to anaphase onset or mitotic exit.
- **Data Quantification:**
 - **Mitotic Timing:** Measure the time from NEBD to anaphase onset. **MPI-0479605** treatment drastically **reduces this time** (e.g., from ~52 minutes to ~16 minutes) [3].
 - **SAC Abrogation:** In nocodazole-arrested cells, **MPI-0479605** causes premature mitotic exit within 60 minutes, confirming SAC failure [3].
 - **Segregation Errors:** Quantify the percentage of cells with lagging chromosomes or mis-segregation events during anaphase/telophase.

Mechanism of Action and Aneuploidy Induction Pathway

The following diagram illustrates the mechanism by which **MPI-0479605** induces aneuploidy and subsequent cell death, integrating key findings on p53 status and temporal sensitivity.



Mitotic Catastrophe & Apoptosis

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MPI-0479605 mechanism: MPS1 inhibition disrupts the SAC, causing mis-segregation, aneuploidy, and cell death via p53-dependent or direct routes.

Research Implications and Resistance Considerations

- **Therapeutic Potential:** Targeting MPS1 creates a "therapeutically relevant, synthetic lethal interaction" with aneuploidy, a hallmark of most cancers [4]. This exploits the genomic instability of cancer cells.
- **Temporal Sensitivity in Aneuploid Cells:** Highly aneuploid cancer cells can be **more resistant** to short-term SAC inhibition but become **progressively more sensitive over time** compared to near-diploid cells, as prolonged treatment leads to accumulating mitotic defects and less fit karyotypes [4].
- **Resistance Mechanisms:** Cancer cells can develop resistance through point mutations in the ATP-binding pocket of MPS1 (e.g., T288I, E343K) [3]. These mutations retain catalytic activity but prevent inhibitor binding.
- **Combination Strategies:** Using combinations of MPS1 inhibitors with different chemical scaffolds or with other agents like PI3K inhibitors may help overcome resistance and enhance efficacy [5] [3].

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